molecular formula C14H16ClN3O2S B5849622 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B5849622
M. Wt: 325.8 g/mol
InChI Key: WNZHBOPAYUJVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a thiadiazole ring and a chlorophenoxy group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached via nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate acylating agent.

    Final Coupling: The final step involves coupling the thiadiazole ring with the chlorophenoxy acetamide moiety under suitable reaction conditions, such as using coupling reagents like carbodiimides or phosphonium salts.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide has several scientific research applications:

    Agriculture: It may be used as a herbicide or pesticide due to its potential to inhibit the growth of certain weeds or pests.

    Pharmaceuticals: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide depends on its specific application. For instance, as a herbicide, it may inhibit key enzymes or pathways in plant metabolism, leading to the disruption of essential physiological processes. In pharmaceutical applications, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar compounds to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide include other thiadiazole derivatives and chlorophenoxy compounds. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of the thiadiazole ring and chlorophenoxy group, which imparts distinct chemical properties and reactivity.

Some similar compounds include:

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-bromophenoxy)acetamide

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)8-20-10-6-4-9(15)5-7-10/h4-7H,8H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZHBOPAYUJVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.